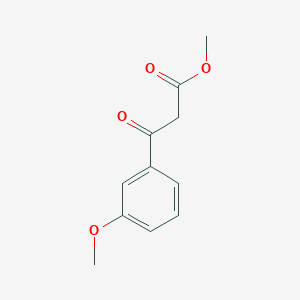

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDDRIZJCLYGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374885 | |

| Record name | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-81-7 | |

| Record name | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 779-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 3 Methoxyphenyl 3 Oxopropanoate and Analogues

Established Synthetic Pathways to β-Keto Esters

The traditional approaches to β-keto esters have been refined over decades and remain fundamental in synthetic organic chemistry. These pathways, particularly Claisen condensations and esterifications, are widely taught and practiced.

Claisen Condensation Approaches

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and a carbonyl compound in the presence of a strong base. wikipedia.org The product of this reaction is a β-keto ester or a β-diketone. wikipedia.org For the synthesis of a specific compound like Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a "crossed" or "mixed" Claisen condensation is required, where two different reactants are used. libretexts.org

A common and effective strategy for synthesizing β-keto esters from ketones is the crossed Claisen condensation with a non-enolizable carbonate ester, such as diethyl carbonate or dimethyl carbonate. In this reaction, the ketone serves as the enolizable component (the nucleophile), while the carbonate acts as the acylating agent (the electrophile). Diethyl carbonate is particularly suitable as the electrophilic partner because it lacks α-hydrogens and therefore cannot self-condense. libretexts.org

The reaction is typically mediated by a strong base capable of deprotonating the α-carbon of the ketone to form an enolate. Sodium hydride (NaH) is a frequently used base for this purpose as it effects an irreversible deprotonation. acs.org The general mechanism involves the formation of a sodium enolate from 3-methoxyacetophenone, which then attacks the carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester. acs.org To drive the reaction to completion, a full equivalent of base is necessary because the resulting β-keto ester is more acidic than the starting ketone and will be deprotonated by the alkoxide byproduct, shifting the equilibrium forward. nih.gov

A representative procedure involves heating a mixture of the ketone (e.g., 3-methoxyacetophenone) and an excess of the carbonate ester (e.g., diethyl carbonate) with a suspension of sodium hydride in a suitable solvent like benzene (B151609) or tetrahydrofuran (B95107) until the evolution of hydrogen gas ceases. acs.org An acidic workup is then required to neutralize the resulting enolate and afford the final β-keto ester product. nih.gov

Transition-metal catalysis represents a significant advancement in organic synthesis, and nickel has emerged as a versatile catalyst for a variety of cross-coupling reactions. While direct nickel-catalyzed Claisen condensation between an ester and an acyl chloride is not as widely documented as palladium-catalyzed variants, the term "Claisen condensation" has been applied to related nickel-catalyzed transformations. For instance, a nickel-catalyzed Claisen condensation reaction between two different amides has been developed for the synthesis of β-ketoamides. rsc.orgwikipedia.org In this process, Ni(glyme)Cl₂ and a terpyridine ligand serve as the active catalysts. rsc.orgwikipedia.org

Although this specific example produces β-ketoamides rather than β-keto esters, it demonstrates the potential of nickel to facilitate the coupling of an enolate-type nucleophile with a carbonyl compound, which is the fundamental transformation of a Claisen condensation. Further research into nickel-catalyzed systems, such as the cross-coupling of ketone enolates with acyl donors, may lead to more direct and efficient syntheses of β-keto esters like this compound. youtube.com

Esterification of Substituted 3-Oxopropanoic Acids

An alternative and straightforward route to this compound is the direct esterification of its corresponding carboxylic acid, 3-(3-methoxyphenyl)-3-oxopropanoic acid. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol—in this case, methanol (B129727)—in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). escholarship.org

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. escholarship.org A molecule of methanol then attacks this electrophilic carbon, forming a tetrahedral intermediate. escholarship.org Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to generate a resonance-stabilized intermediate. Deprotonation of this intermediate by a weak base (such as water or another molecule of methanol) regenerates the acid catalyst and yields the final ester product, this compound, and water. xmu.edu.cn The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use a large excess of the alcohol or remove the water as it is formed. xmu.edu.cn

Other Established Methods

Beyond the classic Claisen condensation and direct esterification, other well-established methods exist for the synthesis of β-keto esters. One of the most prominent involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This method provides a reliable alternative to the direct acylation of ester enolates.

The synthesis begins with the acylation of Meldrum's acid with a suitable acylating agent, such as 3-methoxybenzoyl chloride. This reaction proceeds readily due to the high acidity of the C5 proton of Meldrum's acid. The resulting acyl-Meldrum's acid intermediate is then subjected to alcoholysis by heating with an alcohol. wikipedia.org When methanol is used, the intermediate undergoes nucleophilic attack, leading to the formation of this compound, along with acetone (B3395972) and carbon dioxide as byproducts. This method is often efficient and avoids the use of strong bases required for Claisen condensations.

Novel and Evolving Synthetic Strategies for this compound

Research in organic synthesis continuously seeks to develop more efficient, sustainable, and versatile reaction methodologies. Recent advancements have led to new strategies for preparing β-keto esters that offer advantages over traditional methods.

One such evolving strategy is the decarboxylative Claisen condensation . This approach utilizes substituted malonic acid half-oxyesters (SMAHOs) as pronucleophiles. The magnesium enolate of an appropriate SMAHO can be reacted with various acyl donors, including acyl chlorides or even carboxylic acids themselves. This reaction is followed by a decarboxylation step to yield functionalized α-substituted β-keto esters. This method expands the scope of the Claisen condensation and provides access to a wide array of β-keto esters.

Another significant area of development is the use of flow chemistry for the synthesis of β-keto esters. Flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved yields, safety, and scalability. An in-flow process has been developed for β-keto ester synthesis via the catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. While this specific example uses aldehydes, the adaptation of flow chemistry to other synthetic routes, such as the Claisen condensation, represents a modern approach to producing compounds like this compound with high efficiency and purity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 779-81-7 |

| Topological Polar Surface Area | 52.6 Ų |

Table 2: Overview of Synthetic Methodologies

| Method | Key Reactants | Typical Reagents/Conditions | Key Features |

|---|---|---|---|

| Crossed Claisen Condensation | 3-Methoxyacetophenone, Diethyl Carbonate | Sodium Hydride (NaH), Benzene/THF, Reflux | Classic C-C bond formation; requires strong base. acs.org |

| Esterification | 3-(3-methoxyphenyl)-3-oxopropanoic acid, Methanol | H₂SO₄ or HCl (catalytic), Reflux | Direct, acid-catalyzed equilibrium process. escholarship.org |

| Meldrum's Acid Route | Meldrum's Acid, 3-Methoxybenzoyl chloride, Methanol | 1. Acylation 2. Alcoholysis (heat) | Avoids strong bases; good yields. |

| Flow Chemistry Synthesis | Aldehydes, Ethyl diazoacetate | BF₃·OEt₂ catalyst, Flow reactor | Novel strategy; enhanced control and safety. |

One-pot Preparations

One-pot, multi-component reactions represent an efficient strategy for the synthesis of complex molecules from simple precursors in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies work-up procedures. researchgate.net While specific one-pot syntheses for this compound are not extensively detailed in the provided literature, the principles can be applied from related syntheses. For instance, three-component reactions are used to synthesize novel drug-like furo[2,3-d]pyrimidines, showcasing the power of this methodology. nih.gov Such reactions can involve the sequential condensation of multiple reactants, like aryl-glyoxal monohydrates, barbituric acid derivatives, and isocyanides, often catalyzed by an agent like ZrOCl₂·8H₂O in an aqueous medium. nih.gov The development of a one-pot protocol for β-keto esters like this compound would likely involve the condensation of a substituted benzoyl derivative with a C2-synthon, a process that is conceptually similar to the Claisen condensation but streamlined into a single step.

Stereoselective and Asymmetric Synthesis

The synthesis of chiral molecules is of paramount importance, particularly for pharmaceutical applications. Stereoselective and asymmetric methods allow for the preparation of specific enantiomers or diastereomers of a target compound.

Chiral Catalyst Applications

Asymmetric catalysis is a powerful tool for producing optically active compounds. For β-keto esters and their derivatives, several catalytic systems have been developed.

Primary Amine Catalysis: Simple chiral primary amines have been identified as effective catalysts for reactions involving β-ketoesters. acs.orgnih.gov For example, a catalyst derived from tert-leucine has been shown to be optimal for the asymmetric α-hydrazination of acyclic β-ketoesters, achieving high yields and enantioselectivities. acs.org These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with an electrophile. The stereochemical outcome can be influenced by factors such as the catalyst structure and the presence of acidic additives, which can facilitate catalytic turnover. acs.orgnih.gov

Iridium Catalysis: Chiral ferrocenyl P,N,N-ligands have been used in iridium-catalyzed asymmetric hydrogenation of β-keto esters. rsc.org This method effectively reduces the keto group to a hydroxyl group, producing chiral β-hydroxy esters with good to excellent enantioselectivities (up to 95% ee). rsc.org

Tin Alkoxide Catalysis: Chiral tin alkoxides, generated in situ from a chiral tin dibromide and sodium ethoxide, can catalyze the enantioselective α-cyanation of β-keto esters. thieme-connect.com Using p-toluenesulfonyl cyanide as the cyanating agent, this method yields optically active α-cyano-β-keto esters with a chiral quaternary carbon in good to high yields. thieme-connect.com

Ruthenium Catalysis: Cationic Ru(II) complexes with BINAP derivatives are effective catalysts for the asymmetric hydrogenation of β-keto esters, leading to excellent stereoselectivities. researchgate.net The reaction conditions, including solvent, temperature, and additives, significantly influence the catalytic activity and the resulting enantioselectivity. researchgate.net

Table 1: Performance of Chiral Catalysts in Asymmetric Synthesis of β-Keto Ester Derivatives

| Catalyst System | Reaction Type | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Chiral Primary Amine (tert-leucine derived) | α-Hydrazination | Acyclic β-ketoester | α-Hydrazino-β-ketoester | 91% | 95% | acs.org |

| Ir-complex with Chiral Ferrocenyl P,N,N-ligand | Hydrogenation | β-Keto ester | β-Hydroxy ester | - | Up to 95% | rsc.org |

| (R)-BINOL-derived Chiral Tin Diethoxide | α-Cyanation | β-Keto ester | α-Cyano-β-keto ester | Good to High | - | thieme-connect.com |

| Ru-(S)-SunPhos | Hydrogenation | γ-Heteroatom substituted β-keto ester | γ-Heteroatom substituted β-hydroxy ester | - | Up to 99.1% | researchgate.net |

Diastereoselective Approaches

For α-substituted β-keto esters, reduction of the ketone can lead to the formation of two diastereomers (syn and anti). Diastereoselective reduction methods aim to produce one diastereomer preferentially. A key strategy involves the use of Lewis acids in combination with complex borohydrides. researchgate.net For example, the combination of titanium tetrachloride (TiCl₄) with a pyridine-borane complex can lead to high syn-selectivity, with diastereomeric ratios (dr) up to 99%. researchgate.net Conversely, high anti-selectivity can be achieved using cerium trichloride (B1173362) (CeCl₃) with sterically hindered reducing agents like lithium triethylborohydride. researchgate.net This methodology has been successfully applied to substrates with bulky α-substituents, including isopropyl and phenyl groups. researchgate.net

Table 2: Diastereoselective Reduction of α-Substituted β-Keto Esters

| Reducing System | Desired Product | Diastereoselectivity (dr) | Reference |

|---|---|---|---|

| TiCl₄ / Pyridine-Borane Complex | syn-α-substituted-β-hydroxy ester | Up to 99% | researchgate.net |

| CeCl₃ / Lithium Triethylborohydride | anti-α-substituted-β-hydroxy ester | High anti-selectivity | researchgate.net |

Green Chemistry Approaches in β-Keto Ester Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. In the synthesis of β-keto esters and their derivatives, several green approaches have been explored.

Electrochemical Synthesis: An electrochemical method for synthesizing β-keto spirolactones from cyclic β-keto esters has been developed. rsc.org This approach uses simple electrons as the oxidant, avoiding the need for stoichiometric metallic oxidants like silver oxide. The reaction can be carried out in green solvents such as acetone and water under mild conditions. rsc.org

Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the transesterification of an acyl donor β-keto ester with a racemic alcohol. google.com This method proceeds under mild, solvent-free conditions and can be used to produce optically active β-keto esters in high yields (>90%). google.com Furthermore, alcohol dehydrogenases (ADHs), or ketoreductases (KREDs), are used for the highly stereoselective bioreduction of α-diazo-β-keto esters to optically active α-diazo-β-hydroxy esters. nih.gov These enzymatic reactions often achieve high conversions and selectivities. nih.gov

Alternative Reagents and Solvents: The use of inexpensive and less hazardous reagents is a cornerstone of green chemistry. One method describes the acylation of the acetonitrile (B52724) anion with esters using inexpensive potassium tert-butoxide (KOt-Bu) to produce β-ketonitriles, which are related to β-keto esters. nih.gov Additionally, a protocol using a water extract of banana ash in dimethylsulfoxide (WEB-DMSO) has been developed for the condensation reaction to form α-diazo-β-hydroxy esters, which can then be converted to β-keto esters. researchgate.net

Scale-up Considerations in this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of scalability. For the production of this compound and its analogues, several factors are critical.

Flow Chemistry: The electrochemical synthesis of β-keto spirolactones demonstrates excellent scalability through the use of a continuous flow electrochemical approach. rsc.org Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and higher productivity compared to batch processes.

Bioreactor Technology: For biocatalytic methods, scaling up involves moving from small-scale screenings to larger bioreactors. The bioreduction of α-diazo-β-keto esters using ketoreductases has been successfully scaled up, yielding chiral alcohols with activity and selectivity values comparable to the initial screening experiments. nih.gov This requires optimization of parameters such as enzyme and substrate concentration, pH, temperature, and cofactor regeneration.

The development of a green, safe, and scalable process is crucial for the industrial production of fine chemicals. nih.gov Multistep syntheses are often less economical than more direct, atom-economical routes. nih.gov Therefore, process optimization to minimize steps, reduce waste, and use cost-effective and recyclable catalysts is essential for the large-scale production of compounds like this compound.

Reactivity and Reaction Mechanisms of Methyl 3 3 Methoxyphenyl 3 Oxopropanoate

Enol-Keto Tautomerism and its Influence on Reactivity

Like other β-dicarbonyl compounds, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the keto-carbonyl oxygen, with a corresponding shift of the pi-electrons to form a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.comlibretexts.org

The position of this equilibrium is highly sensitive to several factors, including the solvent, temperature, and the nature of the substituents. masterorganicchemistry.comstackexchange.com The enol form is stabilized by two primary factors: conjugation of the C=C double bond with the carbonyl group and the aromatic ring, and the formation of a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. masterorganicchemistry.com

The solvent plays a critical role in determining the predominant tautomer. stackexchange.com In non-polar solvents such as toluene (B28343) or cyclohexane, the intramolecularly hydrogen-bonded enol form is favored. stackexchange.comyoutube.com Conversely, polar protic solvents like water or methanol (B129727) can act as both hydrogen bond donors and acceptors, disrupting the internal hydrogen bond and preferentially solvating the more polar keto tautomer, thus shifting the equilibrium in its favor. stackexchange.comyoutube.com For instance, the enol content of ethyl acetoacetate, a related β-ketoester, is significantly higher in non-polar solvents compared to polar ones. youtube.com

| Solvent | Enol Percentage (%) | Reference |

|---|---|---|

| Water | 0.4 | youtube.com |

| Methanol | ~12 | stackexchange.com |

| Chloroform | ~16 | stackexchange.com |

| Toluene | 19.8 | youtube.com |

| Carbon Tetrachloride | 49 | masterorganicchemistry.com |

For this compound, the presence of the 3-methoxyphenyl (B12655295) group provides extended conjugation, which further stabilizes the enol tautomer compared to simple alkyl ketoesters. masterorganicchemistry.comcapes.gov.br The reactivity of the compound is directly influenced by this tautomerism. The keto form contains two distinct electrophilic carbonyl centers, while the α-carbon is weakly acidic. The enol form, however, behaves as a nucleophilic alkene and its hydroxyl group can be derivatized. The shared conjugate base, the enolate, is a potent nucleophile, crucial for many of the condensation and alkylation reactions of the compound.

Nucleophilic and Electrophilic Transformations

The unique arrangement of functional groups in this compound allows it to act as both a nucleophile and an electrophile.

Nucleophilic Character : The most significant nucleophilic site is the α-carbon. In the presence of a base, this carbon is readily deprotonated to form a resonance-stabilized enolate anion. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation. For example, it can react with alkyl halides in an SN2 reaction to introduce an alkyl substituent at the α-position.

Electrophilic Character : The compound possesses two electrophilic sites: the ketonic carbonyl carbon and the ester carbonyl carbon. The ketone carbonyl is generally more electrophilic and susceptible to attack by strong nucleophiles like Grignard reagents or organolithium compounds. The ester carbonyl is less reactive but can be attacked by strong nucleophiles or undergo transesterification in the presence of an alcohol and an acid or base catalyst.

Aromatic Ring Reactivity : The benzene (B151609) ring itself can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.comproprep.com The reactivity and orientation of substitution are influenced by the two substituents. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. masterorganicchemistry.com Conversely, the 3-oxopropanoate (B1240783) side chain is a deactivating group and a meta-director because of the electron-withdrawing nature of its two carbonyl groups. aiinmr.comlibretexts.org In electrophilic substitution reactions like nitration or halogenation, the incoming electrophile would be directed to positions ortho and para to the activating methoxy group (positions 2, 4, and 6) and meta to the deactivating side chain (positions 2, 4, and 6). The directing effects are therefore synergistic, strongly favoring substitution at the positions activated by the methoxy group.

Specific Reaction Classes

The active methylene (B1212753) group of this compound makes it an ideal substrate for a variety of condensation reactions, which are fundamental in the synthesis of complex molecules and heterocycles.

Biginelli Reaction : This is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) under acidic catalysis. wikipedia.orguclouvain.be When this compound is reacted with an aryl aldehyde (e.g., benzaldehyde) and urea, it yields a highly functionalized 3,4-dihydropyrimidin-2(1H)-one, a scaffold of significant pharmacological interest. wikipedia.org The reaction mechanism involves an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration. wikipedia.orguclouvain.be

Hantzsch Pyridine (B92270) Synthesis : In the classical Hantzsch synthesis, two equivalents of a β-ketoester react with an aldehyde and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) to form a 1,4-dihydropyridine. organic-chemistry.orgwikipedia.org While the standard synthesis uses two identical β-ketoester molecules, modified versions can employ different components. For instance, a related reaction involves the condensation of 3-methoxybenzaldehyde (B106831) with methyl-3-aminocrotonate (an enamine derived from a β-ketoester and ammonia) to produce the corresponding 4-(3-methoxyphenyl)-1,4-dihydropyridine derivative. nih.gov This demonstrates the utility of the 3-methoxyphenyl moiety in building such heterocyclic systems.

The ability of this compound to participate in intramolecular or intermolecular condensation reactions is key to the synthesis of various heterocyclic rings.

Pyrazole (B372694) Synthesis : One of the most common applications of β-ketoesters is their reaction with hydrazine (B178648) and its derivatives to form pyrazoles. hilarispublisher.commdpi.com The reaction of this compound with hydrazine hydrate (B1144303) would proceed via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization by the attack of the terminal nitrogen onto the ester carbonyl, followed by elimination of methanol to yield 5-hydroxy-3-(3-methoxyphenyl)-1H-pyrazole. This product exists in tautomeric equilibrium with its more stable pyrazolone (B3327878) form, 3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one. hilarispublisher.com

Japp-Klingemann Reaction : This reaction provides an alternative route to arylhydrazones, which are precursors to indoles and pyrazoles. wikipedia.orgsynarchive.com The reaction involves coupling the β-ketoester with an aryl diazonium salt under basic conditions. wikipedia.org This typically results in the cleavage of the acyl group (in this case, the 3-methoxybenzoyl group) and formation of a hydrazone from the remaining fragment, which can then be cyclized. wikipedia.org

The ketone and ester functionalities within the molecule can be selectively transformed into other groups.

Hydrolysis and Decarboxylation : As a β-ketoester, the compound can undergo hydrolysis of the methyl ester group under basic or acidic conditions to yield the corresponding β-ketoacid, 3-(3-methoxyphenyl)-3-oxopropanoic acid. β-Ketoacids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating to afford the corresponding ketone. organic-chemistry.org In this case, the final product would be 3'-methoxyacetophenone. researchgate.net This sequence provides a synthetic route from a methoxy-substituted benzoic acid derivative to a substituted acetophenone.

Transesterification : The methyl ester can be converted to other esters through transesterification. This reaction is typically carried out by heating the compound in a large excess of another alcohol (e.g., ethanol (B145695) or isopropanol) in the presence of an acid or base catalyst. This equilibrium-driven process replaces the methoxy group of the ester with the alkoxy group from the new alcohol.

The two carbonyl groups of this compound can be reduced to alcohols using various hydride reagents. The outcome of the reduction depends on the choice of reagent and reaction conditions.

Selective Ketone Reduction : Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that chemoselectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters. beilstein-journals.orgharvard.edu Treating this compound with NaBH₄, typically in an alcoholic solvent like methanol or ethanol at low temperature, would selectively reduce the ketone to a secondary alcohol, yielding methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate. harvard.edu

Reduction of Both Carbonyls : More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester groups. harvard.edu This reaction, typically performed in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), would produce 3-(3-methoxyphenyl)propane-1,3-diol. Interestingly, it has been reported that for some γ-aryl-γ-oxoesters, even sodium borohydride in methanol can reduce both the ketone and the ester functionality to yield a diol. beilstein-journals.org While the title compound is a β-ketoester, this highlights that under certain conditions, the ester group's reactivity towards NaBH₄ can be enhanced, particularly in aryl systems. researchgate.netacs.org

| Reagent | Solvent | Typical Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to Room Temp. | Methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate | harvard.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 °C to Reflux | 3-(3-methoxyphenyl)propane-1,3-diol | harvard.edu |

Oxidation Reactions

Oxidation reactions targeting the C(sp3)–H bonds of β-keto esters like this compound are valuable transformations in organic synthesis, allowing for the introduction of new functional groups at the α-position to the carbonyl.

Copper-Catalyzed Aerobic C(sp3)–H Oxidation

Copper-catalyzed aerobic oxidation represents an efficient and environmentally friendly method for the functionalization of C(sp3)–H bonds. In the case of β-keto esters, the C-H bond at the α-position is activated by the two adjacent carbonyl groups, making it susceptible to oxidation. The use of molecular oxygen from the air as the terminal oxidant makes this process highly attractive from a green chemistry perspective. nih.govrsc.org

The general mechanism for the copper-catalyzed aerobic oxidation of a C(sp3)–H bond adjacent to a carbonyl group involves several key steps. The reaction is typically initiated by the deprotonation of the α-carbon to form an enolate. This enolate can then be oxidized by a Cu(II) species. The reaction can proceed through different pathways, including those involving radical intermediates. nih.gov For instance, the oxidation of the substrate can lead to the formation of a carbon-centered radical, which then reacts with molecular oxygen. nih.gov

Kinetic studies on related systems have indicated that the deprotonation of the substrate can be the rate-limiting step. nih.gov The copper catalyst plays a crucial role in facilitating the electron transfer processes and the activation of molecular oxygen. The versatility of copper, which can readily access Cu(I), Cu(II), and Cu(III) oxidation states, allows it to participate in both one-electron and two-electron transfer pathways. nih.govbeilstein-journals.org

While specific studies on this compound are not prevalent in the reviewed literature, the general principles of copper-catalyzed aerobic oxidation of ketones and β-dicarbonyl compounds are well-established. These reactions often lead to the formation of α-hydroxylated or other oxidized products, depending on the reaction conditions and the subsequent trapping of the reactive intermediates. The process is a powerful tool for the selective conversion of C-H bonds into more complex functionalities. nih.govrsc.org

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For substrates like this compound, the active methylene group presents a prime site for such functionalization through C-H bond activation.

Mechanistic Insights into CH Bond Activation

The activation of the C-H bond at the α-position of β-keto esters is fundamental to their participation in cross-coupling reactions. This activation is facilitated by the electron-withdrawing nature of the adjacent keto and ester carbonyl groups, which increases the acidity of the α-protons and makes the formation of an enolate intermediate favorable.

One illustrative example of C-H activation in β-keto esters is seen in visible-light-mediated photoredox catalysis. In the cross-coupling reaction between isochromans and β-keto esters, an organic dye photocatalyst is used to generate a reactive intermediate from the isochroman. The β-keto ester then acts as a nucleophile, adding to this species. This process demonstrates the functionalization of the C(sp3)–H bond at the α-position of the β-keto ester. rsc.orgrsc.org

Another approach involves the direct cross-coupling of two different C-H bonds. While challenging, this has been achieved under various catalytic systems. For β-keto esters, this typically involves their reaction as the nucleophilic partner after deprotonation. The mechanism often proceeds through the formation of an enolate which then attacks an electrophilic coupling partner generated in the catalytic cycle. nih.govacs.org

Recent advancements have also explored the use of cationic palladium complexes for the β-C-H functionalization of ketones and esters. nih.gov Mechanistic studies, including density functional theory (DFT) calculations, suggest that the catalyst's affinity for the substrate and the subsequent C-H cleavage are crucial steps. nih.gov These studies provide a framework for understanding how the electronic and steric properties of the catalyst and substrate influence the efficiency and selectivity of the cross-coupling reaction.

Interactive Table: Factors Influencing C-H Activation in β-Keto Esters for Cross-Coupling

| Factor | Description | Mechanistic Implication |

| Acidity of α-Proton | The presence of two electron-withdrawing carbonyl groups increases the acidity of the C-H bond at the α-position. | Facilitates the formation of an enolate intermediate, which is the active nucleophile in many cross-coupling reactions. |

| Catalyst System | The choice of catalyst (e.g., transition metal complex, photocatalyst) is critical for activating the coupling partners. | The catalyst can generate electrophilic or radical species that react with the β-keto ester enolate. |

| Reaction Conditions | Parameters such as solvent, temperature, and the presence of additives can significantly impact the reaction outcome. | Can influence the rate of enolate formation, catalyst stability, and the selectivity of the coupling process. |

| Nature of Coupling Partner | The electrophilicity and steric bulk of the coupling partner will affect the rate and success of the reaction. | Determines the feasibility of the nucleophilic attack by the β-keto ester enolate. |

Azide (B81097) Attack on Ester versus Keto Groups: Chemoselectivity Studies

The reaction of nucleophiles with β-keto esters such as this compound presents a question of chemoselectivity: will the nucleophile attack the ketone carbonyl or the ester carbonyl? In the case of azide as the nucleophile, this selectivity is influenced by both the nature of the azide reagent and the reaction conditions.

Studies on the reaction of benzocyclic β-keto esters with sulfonyl azides have shed light on the factors governing this chemoselectivity. These studies reveal a competition between several reaction pathways, including diazo transfer, azidation at the α-position, and Favorskii-type ring contraction. The electrophilicity of the azide reagent plays a significant role; less electrophilic azides tend to favor azidation, whereas more electrophilic azides can lead to other transformations. nih.gov

While sulfonyl azides are specialized reagents, the general principles of nucleophilic attack by the azide ion (N₃⁻), typically from sodium azide, are also informative. The azide ion is a potent nucleophile. wikipedia.orgnih.gov In principle, it can attack either the ketone or the ester carbonyl of a β-keto ester. Nucleophilic acyl substitution at the ester carbonyl would lead to the formation of an acyl azide. masterorganicchemistry.com The subsequent Curtius rearrangement of this acyl azide could provide a pathway to amines. masterorganicchemistry.com

On the other hand, attack at the more electrophilic ketone carbonyl is also possible. Theoretical studies on the reactivity of β-keto esters using conceptual DFT have shown that the relative electrophilicity of the keto and ester carbonyl carbons can be influenced by the substituents on the molecule. mdpi.com For some β-keto esters, the keto carbonyl is predicted to be more susceptible to nucleophilic attack, while for others, the ester carbonyl is the preferred site. mdpi.com

The solvent can also play a crucial role in directing the reaction pathway. For instance, in the reactions with sulfonyl azides, highly polar solvents have been shown to enhance ring contraction processes over azidation. nih.gov

Oximation Reactions

Oximation is a classic chemical reaction that converts a carbonyl group (an aldehyde or a ketone) into an oxime by treatment with hydroxylamine (B1172632). For this compound, the ketone carbonyl is generally more reactive towards oximation than the ester carbonyl.

The standard procedure for the synthesis of oximes involves the reaction of the corresponding ketone with hydroxylamine hydrochloride (NH₂OH·HCl), often in the presence of a base like pyridine or sodium acetate (B1210297) to neutralize the liberated HCl. ijprajournal.comrsc.org The reaction proceeds via nucleophilic addition of hydroxylamine to the ketone carbonyl, followed by dehydration to form the C=N double bond of the oxime.

A variety of methods have been developed for oximation, including the use of natural acid catalysts and microwave irradiation to accelerate the reaction. ijprajournal.com The resulting oximes are crystalline solids and are important intermediates in organic synthesis, for example, in the preparation of nitrogen-containing heterocyclic compounds. uobaghdad.edu.iq

Interactive Table: General Conditions for Oximation of β-Keto Esters

| Reagent/Condition | Purpose | Typical Implementation |

| Hydroxylamine Hydrochloride | Source of the hydroxylamine nucleophile. | Used in slight excess relative to the β-keto ester. |

| Base (e.g., Pyridine, NaOAc) | Neutralizes the HCl formed during the reaction, driving the equilibrium towards product formation. | Used in stoichiometric amounts or as a solvent. |

| Solvent | To dissolve the reactants and facilitate the reaction. | Ethanol, methanol, or pyridine are commonly used. |

| Temperature | To control the reaction rate. | Often carried out at room temperature or with gentle heating. |

Mechanistic Investigations and Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms and reactivity of organic molecules like this compound. acs.orgresearchgate.net

One of the key aspects of β-keto ester chemistry that can be studied computationally is keto-enol tautomerism. DFT calculations can be used to determine the relative stabilities of the keto and enol forms and the energy barrier for their interconversion. acs.org This is crucial as the enol or enolate form is often the reactive species in many reactions. Studies on related cyclic β-diones have shown that the activation free energy barrier for tautomerization can be significant, and the presence of solvent molecules, such as water, can act as a catalyst, lowering this barrier. acs.org

Conceptual DFT also provides a framework for understanding and predicting the reactivity of β-keto esters. mdpi.com By calculating reactivity descriptors such as global electrophilicity and local electrophilic sites (Fukui functions), it is possible to predict which part of the molecule is most susceptible to nucleophilic attack. mdpi.com For instance, such calculations can help to rationalize the chemoselectivity of a nucleophile attacking either the keto or the ester carbonyl group. mdpi.com

Furthermore, computational studies are instrumental in elucidating the mechanisms of more complex reactions. For example, in the context of cycloaddition reactions, DFT can be used to map out the potential energy surface, identify transition states, and determine the most favorable reaction pathway. mdpi.com These theoretical investigations can distinguish between different possible mechanisms, such as concerted or stepwise pathways, and explain the observed regioselectivity and stereoselectivity. mdpi.com

DFT Calculations for Substrate Reactivity and Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reactivity and reaction pathways of organic molecules, including β-keto esters like this compound. DFT calculations allow for the determination of various electronic properties that govern a molecule's behavior in chemical reactions.

Recent computational studies on a series of β-keto esters with aryl substituents have provided valuable insights into their reactivity. These studies, employing DFT at the M062x/6-311+G(d,p) level of theory, have focused on calculating reactivity descriptors. These descriptors help in understanding the propensity of these molecules to interact with biological nucleophiles, a key aspect in the design of new therapeutic agents.

One of the fundamental aspects explored through DFT is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of a molecule's ability to accept electrons, thus correlating with its electrophilicity. For β-keto esters, the primary electrophilic sites are the carbonyl carbons of the keto and ester groups.

To quantify the local reactivity of these sites, condensed Fukui functions (fk+ for nucleophilic attack) and the condensed dual descriptor (Δfk) are calculated. These parameters identify the most susceptible atomic sites for attack by a nucleophile. For β-keto esters, these calculations consistently pinpoint the carbonyl carbons as the most electrophilic centers. The presence of a phenyl group, as in this compound, can modulate the reactivity of these carbonyl groups through resonance and inductive effects.

The following table presents a conceptual framework for the type of data obtained from DFT calculations on β-keto esters, illustrating how substituents on the aryl ring can influence key reactivity descriptors.

Table 1: Conceptual DFT-Calculated Reactivity Descriptors for Substituted Aryl β-Keto Esters

| Substituent on Phenyl Ring | HOMO (eV) | LUMO (eV) | Global Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

|---|---|---|---|---|

| H | -8.5 | -1.2 | 7.3 | 2.8 |

| 3-OCH₃ | -8.3 | -1.1 | 7.2 | 3.0 |

| 4-NO₂ | -9.0 | -2.0 | 7.0 | 4.4 |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the trends observed in DFT studies of substituted β-keto esters. They are based on general principles of substituent effects.

The data illustrates that an electron-donating group like the 3-methoxy group is expected to raise the HOMO and LUMO energy levels compared to an unsubstituted phenyl ring, while an electron-withdrawing group like a nitro group would lower them. A higher global electrophilicity (ω) value suggests a greater susceptibility of the molecule to nucleophilic attack.

Reaction pathway calculations using DFT can map the potential energy surface of a reaction, identifying intermediates and transition states. For reactions involving the enolate of this compound, such as alkylation or acylation, DFT can help predict the most favorable reaction pathway by comparing the activation energies of different possible routes.

Transition State Analysis

The study of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. For reactions involving this compound, transition state analysis provides a detailed picture of the bond-forming and bond-breaking processes.

A common reaction of β-keto esters is their transesterification, which is often catalyzed by a Lewis acid. In such reactions, it is proposed that the β-keto ester coordinates to the catalyst through both of its carbonyl oxygen atoms, forming a six-membered chelate ring. This chelation is believed to be a key feature of the transition state.

DFT calculations can be employed to model the geometry and energy of these transition states. For instance, in a Lewis acid-catalyzed reaction, the transition state would involve the β-keto ester, the catalyst, and the incoming nucleophile. The calculated bond lengths and angles in the transition state can confirm the synchronous or asynchronous nature of the bond-forming and bond-breaking steps.

The following table provides a conceptual representation of the kind of data that can be obtained from transition state calculations for a nucleophilic attack on a β-keto ester.

Table 2: Conceptual Transition State Data for Nucleophilic Attack on a β-Keto Ester

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 15-25 |

| Key Bond Distance (Å): Nu---C(carbonyl) | 2.0-2.5 |

| Key Bond Distance (Å): C(carbonyl)---LG | 2.1-2.6 |

| Imaginary Frequency (cm⁻¹) | -200 to -400 |

Note: These values are representative and would vary depending on the specific reactants, catalyst, and computational method used.

The imaginary frequency is a critical output of a transition state calculation, confirming that the located structure is indeed a first-order saddle point on the potential energy surface.

Stereochemical Implications of Reaction Mechanisms

The stereochemical outcome of reactions involving this compound is of significant interest, particularly when new stereocenters are formed. The methylene group between the two carbonyls is prochiral, and its deprotonation to form an enolate creates a planar, achiral intermediate. However, subsequent reactions of this enolate can lead to the formation of chiral products.

The stereochemistry of the final product is often determined at the transition state. For instance, in the case of an enantioselective reaction catalyzed by a chiral catalyst, the catalyst will preferentially stabilize one of the diastereomeric transition states, leading to an excess of one enantiomer of the product.

The 3-methoxyphenyl group can play a role in the stereochemical control of these reactions. Its steric bulk and electronic properties can influence the approach of reagents to the reactive centers. In reactions where the aromatic ring is directly involved, such as in certain cyclization reactions, its substitution pattern can dictate the facial selectivity of the reaction.

For example, in the asymmetric reduction of the keto group, the approach of the hydride reagent can be influenced by the orientation of the 3-methoxyphenyl group, which in turn can be controlled by the coordination to a chiral catalyst. The analysis of the transition state geometries for the formation of both possible stereoisomers can explain the observed enantioselectivity.

Applications of Methyl 3 3 Methoxyphenyl 3 Oxopropanoate in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The unique structural attributes of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate make it an ideal starting material for constructing diverse heterocyclic rings. The presence of the 3-methoxyphenyl (B12655295) group also introduces a specific substitution pattern that can be carried through to the final products, offering a route to targeted molecular architectures.

Indoles, Pyrazoles, and Quinolones

Indoles: While not a direct one-step precursor in classical indole (B1671886) syntheses like the Fischer or Bischler-Möhlau methods, this compound can be utilized in a multi-step sequence to form indoles. The Japp-Klingemann reaction provides a pathway where the β-ketoester reacts with an aryl diazonium salt to form a hydrazone. wikipedia.org This resulting hydrazone, which incorporates the core structure of the ketoester, can then be subjected to the acidic conditions of the Fischer indole synthesis to cyclize into an indole derivative. wikipedia.org

Pyrazoles: The synthesis of pyrazoles from β-ketoesters is a classic and widely used transformation known as the Knorr pyrazole (B372694) synthesis. acs.orgresearchgate.net This reaction involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative. acs.orgthieme.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of various functionalities on the nitrogen atom of the pyrazole ring.

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| This compound, Hydrazine (or substituted hydrazine) | Condensation/Cyclization (Knorr Synthesis) | Substituted Pyrazole | Forms a five-membered aromatic ring with two adjacent nitrogen atoms. |

Quinolones: this compound is a key starting material for the synthesis of 4-hydroxyquinolone derivatives through reactions such as the Conrad-Limpach synthesis. nih.gov This method involves the reaction of an aniline (B41778) with a β-ketoester. Initially, at lower temperatures, an enamine is formed, which upon heating to high temperatures (around 250 °C), undergoes thermal cyclization to produce the 4-hydroxyquinolone. nih.gov Alternatively, the Gould-Jacobs reaction provides another route where an aniline is reacted with an alkoxymethylenemalonate derivative, which can be prepared from a β-ketoester, to form quinolones. nih.gov

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| This compound, Aniline | Condensation/Thermal Cyclization (Conrad-Limpach) | 4-Hydroxy-2-quinolone derivative | Forms a bicyclic aromatic system containing a pyridine (B92270) ring fused to a benzene (B151609) ring. |

Triazoles

The synthesis of 1,2,3-triazoles can be achieved through the reaction of β-ketoesters with azides. nih.gov This cycloaddition reaction, which does not require a metal catalyst, provides a route to 5-hydroxy-1,2,3-triazoles when 2-alkyl-substituted β-ketoesters are used. nih.gov The reaction proceeds via the formation of a highly reactive enolate from the β-ketoester in the presence of a mild base, which then undergoes cycloaddition with the azide (B81097). nih.gov This method is a valuable alternative to the more common copper-catalyzed alkyne-azide cycloaddition ("click chemistry"). nih.gov

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| This compound, Aryl Azide | Cycloaddition | 5-Hydroxy-1,2,3-triazole derivative | Forms a five-membered aromatic ring with three nitrogen atoms. |

Selenazoles

While the most common route to 1,3-selenazoles involves the reaction of α-haloketones with selenoamides, this compound can be adapted for this synthesis in a two-step process. researchgate.netmdpi.com The first step involves the α-bromination of the β-ketoester, for instance using N-bromosuccinimide, to generate the corresponding α-bromo-β-ketoester. researchgate.net This intermediate can then be reacted with selenourea (B1239437) in a cyclocondensation reaction to afford the 2-amino-1,3-selenazole-5-carboxylate derivative. researchgate.net

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| 1. This compound, N-Bromosuccinimide 2. Resulting α-bromo-β-ketoester, Selenourea | Halogenation followed by Cyclocondensation | Methyl 2-amino-4-(3-methoxyphenyl)-1,3-selenazole-5-carboxylate | Forms a five-membered aromatic ring containing one selenium and one nitrogen atom. |

Pyridines

The Hantzsch pyridine synthesis is a well-established multi-component reaction that can utilize β-ketoesters for the construction of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgwikipedia.orgmdpi.com The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. wikipedia.org Another important method is the Guareschi-Thorpe synthesis, which prepares 2-pyridones from the reaction of a β-ketoester with cyanoacetamide in the presence of a base. wikipedia.orgthieme-connect.de

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| This compound, Aldehyde, Ammonia | Multi-component Condensation (Hantzsch Synthesis) | Dihydropyridine/Pyridine derivative | Forms a six-membered aromatic ring containing one nitrogen atom. |

| This compound, Cyanoacetamide, Base | Condensation/Cyclization (Guareschi-Thorpe Synthesis) | 2-Pyridone derivative | Forms a substituted 2-hydroxypyridine (B17775) tautomer. |

Isoxazolidines

The direct synthesis of isoxazolidines from β-ketoesters is not a commonly reported transformation. The primary route to isoxazolidines involves the 1,3-dipolar cycloaddition of a nitrone with an alkene. However, β-ketoesters can be used in the synthesis of isoxazoles, which are aromatic five-membered heterocycles containing adjacent nitrogen and oxygen atoms. The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved via a [3+2]-cycloaddition of nitrile oxides with β-ketoesters in an aqueous medium. beilstein-journals.orgchemrxiv.org It is important to distinguish isoxazolidines (saturated rings) from isoxazoles (aromatic rings).

Thiazoles

A one-pot synthesis of 2-aminothiazoles from β-ketoesters has been developed. organic-chemistry.org This method involves the α-monohalogenation of the β-ketoester, for example, using tribromoisocyanuric acid in an aqueous medium, followed by the in-situ reaction with a thiourea (B124793) in the presence of a base like DABCO. organic-chemistry.org This approach avoids the isolation of the intermediate α-haloketone and provides an efficient route to highly functionalized thiazoles.

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| This compound, Brominating agent (e.g., TBCA), Thiourea, Base (e.g., DABCO) | One-pot Halogenation/Cyclocondensation | 2-Amino-4-(3-methoxyphenyl)-5-(methoxycarbonyl)thiazole | Forms a five-membered aromatic ring containing one sulfur and one nitrogen atom. |

Building Block in Natural Product Synthesis

The structural features of this compound make it an attractive starting point or intermediate for the total synthesis of various natural products. The methoxy-substituted aromatic ring is a common motif in many biologically active compounds, and the β-keto ester group provides a handle for constructing more complex carbon skeletons through reactions like alkylations, acylations, and cyclizations.

Fluorenones are a class of polycyclic aromatic ketones, with numerous members isolated from natural sources, particularly plants like orchids. Many of these natural fluorenones exhibit interesting biological activities, including antioxidative and antiviral properties. Synthetic strategies toward these molecules often involve the intramolecular cyclization of a 2-aroyl- or 2-carboxy-biphenyl precursor.

A common approach to synthesizing the necessary biphenyl (B1667301) precursors involves Suzuki cross-coupling reactions. In this context, a compound like Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a close analogue of the title compound, can be prepared from 3-methoxybenzaldehyde (B106831) and serves as a key building block. This β-keto ester can be further elaborated into a suitably substituted biphenyl system.

A powerful method for the final ring-closure to form the fluorenone core is the metal-free, tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. This cross-dehydrogenative coupling (CDC) reaction is compatible with various functional groups, including the methoxy (B1213986) substituents common in natural fluorenones. This methodology was successfully applied in the first total synthesis of the natural product Nobilone. researchgate.netnih.gov The synthesis of the required 2-(aminomethyl)biphenyls starts from commercially available building blocks like substituted benzaldehydes and areneboronic acids, which are coupled and then converted to the aminomethyl group. researchgate.net

Table 1: Examples of Fluorenone-type Natural Products

| Natural Product | Biological Activity Source |

|---|---|

| Dengibsin | Antiviral |

| Nobilone | Antioxidative researchgate.net |

| Dendroflorin | Antioxidative researchgate.net |

| Caulophine | Antiischemic researchgate.net |

Based on a review of the available scientific literature, there is no information describing the use of this compound as a building block in the synthesis of Corynomycolic Acid. The synthesis of this complex, long-chain mycolic acid typically involves chemistry distinct from that used with aromatic β-keto esters.

Diltiazem is a calcium channel blocker medication used to treat hypertension, angina, and certain heart arrhythmias. Its chemical structure is a 1,5-benzothiazepine (B1259763) derivative. The synthesis of Diltiazem relies on a key chiral intermediate, typically Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. It is crucial to note that this key intermediate is derived from the para-methoxy isomer, Methyl 3-(4-methoxyphenyl)-3-oxopropanoate , not the meta-isomer that is the subject of this article. patsnap.comlookchem.com

Several synthetic routes to this glycidate intermediate have been developed. One efficient method involves the asymmetric hydrogenation of a racemic α-chloro-β-keto ester, methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate, using a chiral ruthenium(II) catalyst to produce the corresponding chlorohydrin with high stereoselectivity. patsnap.com This chlorohydrin is then cyclized to form the desired glycidic ester. Another established method is the Darzens condensation of 4-methoxybenzaldehyde (B44291) with methyl chloroacetate (B1199739) in the presence of a base like sodium methoxide. The resulting glycidic ester is then resolved to isolate the desired threo-(+) enantiomer for the subsequent steps.

The optically active glycidate is reacted with 2-aminothiophenol, which opens the epoxide ring and, after a cyclization step, forms the core benzothiazepinone ring structure of Diltiazem. orgsyn.org

Table 2: Selected Synthetic Pathways to Diltiazem Intermediate

| Starting Material(s) | Key Reaction Type | Intermediate | Reference |

|---|---|---|---|

| Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate | Asymmetric Hydrogenation | Methyl (2S,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate | patsnap.com |

| 4-Methoxybenzaldehyde, Methyl chloroacetate | Darzens Condensation | Methyl 3-(4-methoxyphenyl)glycidate |

Resveratrol and Piceatannol are naturally occurring stilbenoids known for their antioxidant and potential health-promoting properties. Their synthesis is a major focus of research aimed at producing these compounds and their more potent or bioavailable derivatives. google.com The core of these molecules is a trans-stilbene (B89595) (1,2-diphenylethylene) backbone. This compound contains the 3-methoxyphenyl moiety, a key structural component of Resveratrol (3,5,4'-trihydroxystilbene) and Piceatannol (3,5,3',4'-tetrahydroxystilbene), making it a relevant precursor for one of the aromatic rings.

The synthesis of the stilbene (B7821643) skeleton is typically achieved through various olefination and cross-coupling reactions. Common methods include:

Wittig or Horner-Wadsworth-Emmons Reaction: This involves reacting a substituted benzylphosphonium salt or benzylphosphonate with a substituted benzaldehyde.

Heck Reaction: This palladium-catalyzed reaction couples a vinyl compound (e.g., a substituted styrene) with an aryl halide.

Suzuki-Miyaura Coupling: This reaction couples an alkenylboronic acid or ester with an aryl halide or triflate, and has been used effectively for the synthesis of Piceatannol. google.comnih.gov

Perkin Reaction: This method can produce arylcoumarins from phenylacetic acids and aldehydes, which can be further converted to stilbenes. nih.gov

In these syntheses, a building block like this compound could be chemically modified—for instance, the β-keto ester side chain could be converted to a halomethyl, phosphonate, or aldehyde group—to prepare one of the necessary coupling partners for constructing the full stilbene framework.

Table 3: Common Coupling Strategies for Stilbenoid Synthesis

| Reaction Name | Coupling Partners | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Wittig Reaction | Benzaldehyde + Benzylphosphonium ylide | Strong base | Forms C=C bond |

| Heck Reaction | Aryl halide + Alkene | Palladium catalyst | Stereoselective for trans-alkene |

Prenylneoflavones are a subclass of neoflavonoid natural products characterized by a 4-phenylcoumarin (B95950) core and a prenyl (or related isoprenoid) substituent. A synthetic approach to assemble the prenylneoflavone system has been developed starting from 3-methoxyacetophenone, a compound structurally related to this compound. patsnap.com

The synthesis begins with a Pechmann condensation between a phenol (B47542) and a β-keto ester to form the coumarin (B35378) ring. In the reported route, 3-methoxyacetophenone is first converted to its corresponding β-keto ester before undergoing the condensation. patsnap.com This highlights that a β-keto ester functionality is essential for the key ring-forming step. The resulting 4-phenylcoumarin is then prenylated. A successful sequence involves a Mitsunobu reaction to attach an alcohol, a subsequent Claisen rearrangement to move the alkyl group onto the aromatic ring, and finally an olefin cross-metathesis to install the prenyl group. patsnap.com This multi-step process demonstrates a viable pathway to these complex natural products from simple methoxy-substituted aromatic ketones or esters. patsnap.com

Intermediate in Pharmaceutical and Agrochemical Development

The utility of this compound and its structural class extends beyond natural product synthesis into the broader development of bioactive molecules for medicine and agriculture.

As demonstrated in the preceding sections, intermediates containing the methoxyphenyl β-keto ester motif are crucial in the synthesis of pharmaceuticals like the cardiovascular drug Diltiazem (using the 4-methoxy isomer) and biologically active fluorenones and stilbenoids. researchgate.netpatsnap.com The ability to use this scaffold to build complex, polycyclic, and stereochemically rich structures makes it a valuable tool in medicinal chemistry. mdpi.com Chemical compounds used as building blocks during the synthesis of Active Pharmaceutical Ingredients (APIs) are known as pharmaceutical intermediates.

In the field of agrochemicals, β-keto esters are known precursors for certain classes of herbicides. Furthermore, research has shown that compounds containing a methoxyphenyl group are found in some pesticidally active molecules. nih.gov More specifically, β-keto esters have been designed and synthesized as inhibitors of bacterial quorum sensing. This mechanism is relevant to agrochemical development as it can be used to control phytopathogenic bacteria. Copper complexes of methoxyphenyl β-diketones, which are structurally similar to β-keto esters, have also demonstrated antibacterial properties, indicating the potential of this chemical class in developing new crop protection agents.

Tuberculosis Drug Development (Pks13 inhibitors)

The enzyme polyketide synthase 13 (Pks13) is essential for the biosynthesis of mycolic acids, which are critical components of the unique and resilient cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). nih.govnih.gov The inhibition of Pks13 disrupts the formation of this cell wall, making it a validated and highly attractive target for the development of new anti-TB drugs. nih.govnih.govnih.gov

Research into Pks13 inhibitors has led to the discovery of several classes of potent molecules, including benzofurans and oxadiazoles. nih.govnih.gov The synthesis of these complex inhibitors often relies on versatile chemical building blocks. While direct synthesis routes employing this compound are not prominently documented in the reviewed literature, closely related aryl β-keto esters are utilized as key starting materials. For instance, various benzofuran-based Pks13 inhibitors have been developed using precursors from this chemical class. nih.gov

Studies have shown that modifications to the phenyl ring and the ester group of these precursors influence the potency and pharmacokinetic properties of the resulting inhibitors. nih.govnih.gov The synthesis of different inhibitor analogues allows for the exploration of the structure-activity relationship (SAR), aiding in the design of more effective drugs. nih.gov

The table below details examples of related β-keto ester precursors used in the synthesis of potential Pks13 inhibitors.

| Precursor Compound | Application in Synthesis | Reference |

| Ethyl 3-oxo-3-phenylpropanoate | Precursor for developing novel lead molecules targeting the Pks13 thioesterase domain. | nih.gov |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Used as a starting material in the synthesis of benzofuran (B130515) class Pks13 inhibitors. | nih.gov |

| Ethyl 3-(2-bromophenyl)-3-oxopropanoate | Employed in the copper-catalyzed cyclization to form tetracyclic scaffolds evaluated for anti-TB activity. | nih.gov |

These examples underscore the importance of the aryl β-keto ester scaffold in generating diverse molecular structures for screening as Pks13 inhibitors. The specific substitution pattern on the aromatic ring is a critical variable in optimizing the biological activity of these potential therapeutics. nih.gov

Paroxetine and its Intermediates

Paroxetine is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely used as an antidepressant. nih.govgoogle.com Its synthesis involves the construction of a substituted piperidine (B6355638) ring with specific stereochemistry. The literature describes several synthetic routes to Paroxetine and its key intermediates.

A common strategy for forming the piperidine core involves the reaction of an α,β-unsaturated aldehyde, such as 3-(4-fluorophenyl)acrylaldehyde, with a malonate derivative. google.com However, the specific malonate cited in these syntheses is typically methyl 3-(methylamino)-3-oxopropanoate or its ethyl ester analogue. google.comgoogle.com This compound undergoes a conjugate addition and subsequent cyclization to form the piperidine ring. It is crucial to note that methyl 3-(methylamino)-3-oxopropanoate is a structurally distinct compound from this compound.

Other documented synthetic pathways to Paroxetine start from different precursors entirely, such as (R)-nipecotic acid derivatives or other elaborately constructed intermediates, which then undergo further transformations to yield the final drug molecule. nih.govresearchgate.net Based on the reviewed literature, this compound is not a reported precursor for the synthesis of Paroxetine or its known intermediates.

Synthesis of Chiral Synthons

Chiral synthons are enantiomerically pure building blocks that are fundamental to the asymmetric synthesis of pharmaceuticals and other biologically active molecules. The β-keto ester functionality of this compound makes it an ideal substrate for the generation of valuable chiral synthons.

The primary site for stereochemical control is the prochiral ketone, which can be transformed into a chiral center. The most common transformation is the asymmetric reduction of the ketone to a secondary alcohol. This reaction, typically accomplished using chiral catalysts or enzymes, can produce chiral β-hydroxy esters with high enantiomeric excess.

Potential Chiral Synthons from this compound:

| Transformation | Resulting Chiral Synthon | Potential Utility |

| Asymmetric Ketone Reduction | Methyl (R)- or (S)-3-hydroxy-3-(3-methoxyphenyl)propanoate | Versatile intermediates for the synthesis of various complex natural products and pharmaceuticals. |

| Enantioselective α-Alkylation | Methyl 2-alkyl-3-(3-methoxyphenyl)-3-oxopropanoate | Introduction of a chiral quaternary or tertiary center at the α-position, a common feature in many bioactive molecules. |

The resulting chiral β-hydroxy ester is a particularly valuable synthon. The hydroxyl and ester groups can be further manipulated to construct a wide array of complex molecular architectures. While specific, published examples detailing the asymmetric transformation of this compound are not prevalent in the searched literature, the methodology for such reactions on analogous β-keto esters is well-established in the field of organic synthesis.

Derivatization Strategies and Analytical Considerations

Derivatization for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. While direct NMR analysis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is possible, derivatization can be employed to resolve specific analytical challenges. The presence of keto-enol tautomerism in β-keto esters can complicate NMR spectra by producing multiple sets of signals. Chemical derivatization can "lock" the molecule into a single isomeric form. For instance, conversion of the ketone to an oxime or a similar derivative prevents tautomerization, resulting in a simplified spectrum that is easier to interpret. youtube.com Furthermore, creating derivatives with chiral reagents can be used to distinguish between enantiomers, which are otherwise indistinguishable in a standard NMR experiment. This involves forming diastereomers that will exhibit distinct NMR signals.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), often requires derivatization to analyze polar and non-volatile compounds. nih.gov this compound, with its active hydrogen atoms on the α-carbon, is a candidate for such modification. The primary goal is to increase the compound's volatility. youtube.com

Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. nih.govjfda-online.com The reaction for this compound would involve the replacement of the acidic protons on the methylene (B1212753) group, increasing its volatility and making it suitable for GC-MS analysis. This modification also enhances thermal stability and can lead to more informative mass fragmentation patterns, aiding in structural confirmation. youtube.com

To prevent the formation of multiple derivatives due to keto-enol tautomerism, a two-step derivatization is often performed. First, methoximation using methoxyamine hydrochloride converts the keto group into a methoxime. This is followed by silylation to derivatize other active hydrogens. youtube.commdpi.com

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The IR spectrum of the underivatized this compound shows characteristic absorption bands for the ketone and ester carbonyl (C=O) groups, as well as C-O and aromatic C-H stretches. nih.gov

Derivatization would lead to predictable changes in the IR spectrum. For example:

Reduction of the Ketone: If the ketone group were selectively reduced to a secondary alcohol, the strong carbonyl peak around 1680-1720 cm⁻¹ would disappear and a broad hydroxyl (O-H) stretching band would appear around 3200-3600 cm⁻¹.

Formation of an Oxime: Reacting the ketone with hydroxylamine (B1172632) would replace the ketone C=O peak with a C=N stretching band and an O-H band from the oxime functional group.

Saponification and Esterification: Hydrolysis of the methyl ester to the corresponding carboxylic acid followed by re-esterification with a different alcohol (e.g., ethanol) would slightly shift the ester carbonyl peak and introduce new C-H stretching frequencies corresponding to the new alkyl group.

These spectral shifts provide clear evidence that a chemical modification has occurred and can be used to confirm the identity of the resulting derivative.

Derivatization for Chromatographic Analysis

Gas chromatography requires analytes to be volatile and thermally stable. researchgate.net Direct analysis of this compound can be challenging due to its polarity and potential for degradation at high temperatures in the GC injection port. researchgate.net

Derivatization is essential for improving its chromatographic properties. researchgate.net The most common approach is silylation, which significantly increases volatility by masking the polar functional groups. youtube.com Reagents such as BSTFA, often combined with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. jfda-online.comsigmaaldrich.com The resulting TMS-derivative of this compound exhibits improved peak shape, reduced tailing, and better resolution on common non-polar GC columns. researchgate.netjfda-online.com

Another strategy is acylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). This introduces a fluoroacyl group, which not only increases volatility but also enhances detectability by electron capture detectors (ECD). jfda-online.com

| Reagent Class | Example Reagent | Target Functional Group(s) | Key Advantages |

|---|---|---|---|

| Silylation | MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) | Active hydrogens (e.g., on α-carbon), hydroxyls, carboxyls | Increases volatility; produces stable derivatives; volatile by-products. youtube.comjfda-online.com |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Active hydrogens, hydroxyls, carboxyls, amines | Highly reactive; often used with TMCS catalyst for hindered groups. jfda-online.comsigmaaldrich.com |

| Acylation | PFPA (Pentafluoropropionic anhydride) | Alcohols, phenols, amines | Increases volatility; enhances detector response (ECD). jfda-online.com |

| Alkylation | Diazomethane | Carboxylic acids | Forms methyl esters; useful for acidic derivatives. |

Crystallographic Analysis of Derivatives

X-ray crystallography provides definitive proof of molecular structure by mapping atomic positions in a crystalline solid. However, many organic compounds, including potentially this compound, exist as oils or low-melting solids that are difficult to crystallize. A common strategy is to synthesize a more complex, rigid derivative that has a higher propensity to form high-quality crystals.

A Pyridine (B92270) Derivative: The reaction of a related chalcone, (1E,2E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one, with ethyl 2-oxopropanoate yielded a crystalline pyridine derivative, 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Its structure was solved using X-ray diffraction, revealing a monoclinic crystal system and providing detailed information on bond angles and intermolecular interactions. nih.gov

An Acrylonitrile Derivative: A crystalline derivative, 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, was synthesized and its structure was elucidated. researchgate.net This highlights how adding functional groups can facilitate the formation of crystals suitable for analysis.

Sulfonamide Derivatives: A series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives were synthesized to study their structures. mdpi.com The different isomers produced crystals that allowed for a detailed comparison of their molecular conformations and hydrogen bonding patterns. mdpi.com

These examples show that by reacting this compound to form more complex and rigid structures, such as amides, substituted pyridines, or other heterocyclic systems, it is possible to obtain crystalline materials suitable for definitive structural elucidation by X-ray crystallography.

| Derivative Type | Compound Name | Crystal System | Space Group | Reference |

|---|---|---|---|---|